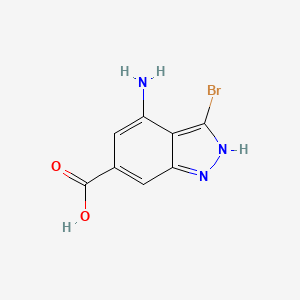

4-Amino-3-bromo-1H-indazole-6-carboxylic acid

Description

Molecular Architecture and Functional Group Distribution

The molecular architecture of 4-amino-3-bromo-1H-indazole-6-carboxylic acid is characterized by its complex substitution pattern on the indazole heterocyclic framework, with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 grams per mole. The compound features a fused bicyclic system consisting of a benzene ring condensed with a pyrazole ring, forming the characteristic indazole core structure. The substitution pattern involves three distinct functional groups strategically positioned around the aromatic system: an amino group at the 4-position, a bromine atom at the 3-position, and a carboxylic acid functionality at the 6-position.

The amino group at the 4-position represents a primary amine functionality directly attached to the benzene portion of the indazole ring system, providing significant electron-donating character to the aromatic framework. This positioning places the amino group in close proximity to the nitrogen atoms of the pyrazole ring, creating potential for intramolecular interactions that influence the overall molecular conformation. The bromine substituent at the 3-position occupies a critical location within the five-membered pyrazole ring, directly adjacent to one of the nitrogen atoms, which significantly affects the electronic properties of the heterocyclic system.

The carboxylic acid group at the 6-position extends from the benzene ring portion of the indazole framework, introducing both hydrogen bonding capability and ionizable functionality to the molecule. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 4-amino-3-bromo-2H-indazole-6-carboxylic acid, though alternative tautomeric forms may be designated with different numbering systems. The Simplified Molecular Input Line Entry System representation C1=C(C=C(C2=C(NN=C21)Br)N)C(=O)O provides a linear description of the molecular connectivity, illustrating the complex arrangement of atoms within the structure.

Computational predictions suggest that the compound exhibits a predicted density of 2.030 ± 0.06 grams per cubic centimeter and a predicted boiling point of 591.0 ± 50.0 degrees Celsius, indicating substantial intermolecular forces resulting from the combination of hydrogen bonding and halogen bonding interactions. The predicted acid dissociation constant value of 4.11 ± 0.30 suggests moderate acidity for the carboxylic acid functionality, which is consistent with the electron-withdrawing effects of the bromine substituent and the electron-donating influence of the amino group creating a balanced electronic environment.

Tautomerism and Conformational Isomerism

The tautomeric behavior of 4-amino-3-bromo-1H-indazole-6-carboxylic acid is fundamentally governed by the prototropic equilibria characteristic of the indazole ring system, which can exist in multiple tautomeric forms depending on the position of the mobile hydrogen atom within the pyrazole ring. Indazoles generally exhibit three potential tautomeric forms: the 1H-indazole form, the 2H-indazole form, and the less common 3H-indazole form, with the relative stability of these forms being influenced by both electronic and steric factors associated with the substitution pattern.

Theoretical calculations have established that unsubstituted 1H-indazole is approximately 15 kilojoules per mole more stable than the corresponding 2H-tautomer, with this energy difference being maintained across various computational levels and solvent environments. The presence of multiple substituents in 4-amino-3-bromo-1H-indazole-6-carboxylic acid significantly complicates the tautomeric equilibrium, as each functional group contributes unique electronic effects that influence the relative energies of the different tautomeric forms.

The amino group at the 4-position introduces significant electron density into the aromatic system through resonance donation, which preferentially stabilizes tautomeric forms that maximize this electronic delocalization. Simultaneously, the bromine atom at the 3-position exerts both inductive and resonance effects, with its electron-withdrawing inductive effect competing with weak resonance donation from its lone pair electrons. The carboxylic acid functionality at the 6-position provides additional stabilization through potential intramolecular hydrogen bonding interactions with the nitrogen atoms of the indazole core.

Recent computational studies on related nitro-substituted indazoles have demonstrated that electron-withdrawing groups can significantly alter tautomeric preferences, with some derivatives showing unexpected stabilization of typically less favored tautomeric forms. The unique substitution pattern of 4-amino-3-bromo-1H-indazole-6-carboxylic acid suggests that similar electronic effects may operate to influence its tautomeric equilibrium, potentially leading to observable populations of multiple tautomeric forms under appropriate conditions.

Nuclear magnetic resonance spectroscopic studies have proven particularly valuable for identifying and characterizing different tautomeric forms of substituted indazoles, with characteristic chemical shift patterns allowing for unambiguous structural assignment. The complex substitution pattern of 4-amino-3-bromo-1H-indazole-6-carboxylic acid would be expected to produce distinctive spectroscopic signatures for each potential tautomeric form, facilitating experimental determination of tautomeric preferences under various conditions.

Comparative Analysis with Structural Analogues

The structural features of 4-amino-3-bromo-1H-indazole-6-carboxylic acid can be systematically compared with related indazole derivatives to understand the specific contributions of each functional group to the overall molecular properties. Several closely related analogues provide valuable reference points for this comparative analysis, including compounds that differ by single functional group modifications or positional isomers.

1H-indazole-6-carboxylic acid serves as a fundamental reference compound, sharing the carboxylic acid functionality at the 6-position but lacking both the amino and bromine substituents. This compound, with the molecular formula C8H6N2O2 and molecular weight of 162.15 grams per mole, demonstrates the baseline properties of the carboxylated indazole framework without additional electronic perturbations. Crystallographic studies have revealed that 1H-indazole-6-carboxylic acid exhibits a planar indazole core with the carboxylic acid group oriented to facilitate intermolecular hydrogen bonding networks.

The comparison with 3-bromo-1H-indazole-6-carboxylic acid, having molecular formula C8H5BrN2O2 and molecular weight of 241.04 grams per mole, isolates the effect of bromine substitution at the 3-position without the complicating influence of the amino group. This analogue demonstrates how halogen substitution affects the electronic properties of the indazole system while maintaining the carboxylic acid functionality for intermolecular interactions.

4-bromo-1H-indazole-6-carboxylic acid provides another valuable comparison point, with bromine substitution at the 4-position rather than the 3-position. This positional isomer, also having molecular formula C8H5BrN2O2, allows for examination of how bromine substitution position influences molecular properties, particularly given that the 4-position is on the benzene ring rather than the pyrazole ring of the indazole system.

4-amino-3-bromo-1H-indazole represents the base structure without carboxylic acid functionality, having molecular formula C7H6BrN3 and molecular weight of 212.05 grams per mole. This comparison isolates the contribution of the carboxylic acid group to the overall molecular properties and allows assessment of how this functionality affects solubility, hydrogen bonding capability, and potential biological activity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-Amino-3-bromo-1H-indazole-6-carboxylic acid | C8H6BrN3O2 | 256.06 | Amino, bromo, carboxylic acid |

| 1H-indazole-6-carboxylic acid | C8H6N2O2 | 162.15 | Carboxylic acid only |

| 3-bromo-1H-indazole-6-carboxylic acid | C8H5BrN2O2 | 241.04 | Bromo, carboxylic acid |

| 4-bromo-1H-indazole-6-carboxylic acid | C8H5BrN2O2 | 241.04 | Bromo (4-position), carboxylic acid |

| 4-amino-3-bromo-1H-indazole | C7H6BrN3 | 212.05 | Amino, bromo |

The electronic effects of multiple substituents in 4-amino-3-bromo-1H-indazole-6-carboxylic acid create a unique electronic environment that differs substantially from any single-substituted analogue. The electron-donating amino group and electron-withdrawing bromine and carboxylic acid functionalities establish competing electronic influences that modulate the overall reactivity and physical properties of the compound. This substitution pattern represents an example of strategic functional group placement to achieve specific molecular properties that cannot be replicated by simpler analogues.

Crystallographic data available for related indazole carboxylic acids demonstrate that these compounds typically exhibit planar aromatic cores with carboxylic acid groups positioned to maximize intermolecular hydrogen bonding. The additional substituents in 4-amino-3-bromo-1H-indazole-6-carboxylic acid would be expected to influence both the intramolecular electronic distribution and the intermolecular packing arrangements, potentially leading to unique solid-state properties compared to the simpler analogues.

Properties

IUPAC Name |

4-amino-3-bromo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNXBZQYTHDSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646364 | |

| Record name | 4-Amino-3-bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-20-0 | |

| Record name | 4-Amino-3-bromo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Indazole Derivatives

A common approach involves bromination of methyl or ethyl esters of indazole carboxylic acids, followed by hydrolysis to the carboxylic acid. The brominating agent typically used is N-bromosuccinimide (NBS), favored for its mild and selective bromination properties.

| Parameter | Details |

|---|---|

| Starting Material | 1H-indazole-6-carboxylic acid methyl ester or related ester derivatives |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Base | Potassium hydroxide (KOH) or potassium ethoxide (KOEt) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature (~20°C) |

| Reaction Time | 1 hour |

| Work-up | Dilution with saturated ammonium chloride or water, extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over sodium sulfate |

| Purification | Column chromatography (EtOAc / Petroleum ether gradient) |

| Yield | Typically around 69% |

- The reaction mixture is stirred at room temperature for 1 hour to ensure selective bromination at the 3-position.

- The presence of base (KOH or KOEt) facilitates deprotonation and enhances bromination efficiency.

- The ester group protects the carboxylic acid during bromination and is later hydrolyzed to the acid.

This method is documented with yields around 69% for related compounds such as methyl 3-bromo-1H-indazole-6-carboxylate, which is a direct precursor to the acid form.

Amination Step

The introduction of the amino group at the 4-position can be achieved either by starting from an amino-substituted indazole precursor or by functional group transformation post-bromination. The amino group is sensitive and requires conditions that do not lead to its substitution or degradation during bromination.

While specific detailed protocols for the amination step of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid are scarce in the public domain, standard aromatic amination techniques such as nucleophilic aromatic substitution or reduction of nitro precursors are applicable. Protection strategies may be employed to preserve the amino group during bromination.

Hydrolysis of Ester to Carboxylic Acid

Post-bromination, the methyl or ethyl ester is hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.

Typical Hydrolysis Conditions:

- Base hydrolysis using aqueous KOH or NaOH in methanol or water-methanol mixtures.

- Acidic hydrolysis using dilute hydrochloric acid under reflux.

The hydrolysis step is crucial to obtain the target 4-Amino-3-bromo-1H-indazole-6-carboxylic acid in its free acid form.

Summary Table of Preparation Steps

Additional Preparation Notes and Considerations

- Solvent Choice: DMF is preferred for bromination due to its polarity and ability to dissolve both reactants and reagents.

- Temperature Control: Room temperature conditions help prevent side reactions.

- Purification: Column chromatography is essential to separate the target compound from by-products.

- Safety: Handling of NBS and brominated compounds requires precautions to avoid exposure and ensure safe disposal.

Research Findings and Applications

The compound 4-Amino-3-bromo-1H-indazole-6-carboxylic acid is a valuable intermediate in pharmaceutical research, particularly in anti-cancer drug development due to its functional groups enabling further chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, while the amino and carboxylic acid groups allow for conjugation and derivatization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

Substitution Products: Various substituted indazole derivatives.

Oxidation Products: Oxidized forms of the amino group, such as nitroso or nitro derivatives.

Reduction Products: Reduced forms of the amino group, such as hydroxylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-bromo-1H-indazole-6-carboxylic acid has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Anticancer Activity

- Mechanism : The compound has shown significant anticancer properties, particularly against breast cancer cells (MCF-7). It induces apoptosis and disrupts cell cycle progression.

- Case Study : In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in decreased cell viability and increased lactate dehydrogenase (LDH) levels, indicating cytotoxic effects.

| Concentration (µM) | Cell Viability (%) | LDH Release (U/L) |

|---|---|---|

| 10 | 80 | 150 |

| 50 | 50 | 300 |

| 100 | 20 | 600 |

This data suggests that higher concentrations lead to more significant cytotoxic effects.

Enzyme Inhibition

The compound has displayed inhibitory effects on enzymes related to neurodegenerative diseases:

| Enzyme | IC50 Value (µM) | Comparison to Donepezil (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.86 - 26.73 | 1.26 |

| Butyrylcholinesterase (BuChE) | 0.89 - 27.08 | 1.35 |

These results indicate that derivatives of this compound can be as effective as standard inhibitors used in treating Alzheimer's disease.

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of the compound against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 45 |

| S. typhi | 50 |

| K. pneumoniae | 50 |

The compound's ability to inhibit bacterial growth suggests its potential use as an antimicrobial agent.

The biological activity of 4-amino-3-bromo-1H-indazole-6-carboxylic acid is primarily attributed to its structural features that enhance its interaction with molecular targets:

- Enzyme Interaction : The amino group enhances binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activity, impacting various signaling pathways involved in disease processes.

Case Study: Anticancer Efficacy

In a study involving MCF-7 cells treated with this compound:

- Researchers observed a dose-dependent reduction in cell viability.

- Flow cytometry analysis indicated significant cell cycle arrest in the S phase, leading to apoptosis.

Case Study: Neuroprotective Effects

Another study assessed the neuroprotective effects against oxidative stress:

- Treatment with the compound enhanced neuronal survival rates by modulating antioxidant enzyme activities.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 4-amino-3-bromo-1H-indazole-6-carboxylic acid with structurally related brominated indazole/indole derivatives, highlighting key differences in substituent positions and functional groups:

‡Calculated based on molecular formula C₈H₅BrN₂O₂.

Research Findings and Implications

Pharmacological Potential

- 4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid (CAS 885520-30-9) has been explored as a kinase inhibitor scaffold due to its hydrogen-bonding motifs.

- 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid (CAS 885520-62-7) demonstrates enhanced bioavailability in preclinical studies, attributed to fluorine’s metabolic stability.

Biological Activity

4-Amino-3-bromo-1H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique substitution pattern. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid is CHBrNO, with a molecular weight of approximately 241.07 g/mol. Its structure includes:

- An amino group at the 4-position

- A bromine atom at the 3-position

- A carboxylic acid group at the 6-position

This specific arrangement contributes to its distinct chemical reactivity and biological activity compared to other indazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid. Research indicates that it may function as an inhibitor of specific enzymes involved in cancer pathways, such as cytochrome P450 enzymes, which play a critical role in drug metabolism.

Case Study: K562 Cell Line

A notable study evaluated the effects of related indazole derivatives on the K562 cell line, which is a model for chronic myeloid leukemia. The compound demonstrated significant inhibitory effects with an IC value of 5.15 µM against K562 cells, indicating its potential as a low-toxicity anticancer agent. The study also reported that treatment led to increased apoptosis rates and alterations in cell cycle distribution, suggesting that it induces cell death through multiple mechanisms .

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

This data illustrates a dose-dependent increase in apoptosis, emphasizing the compound's potential therapeutic value .

Antimicrobial Activity

In addition to its anticancer properties, 4-Amino-3-bromo-1H-indazole-6-carboxylic acid has been investigated for its antimicrobial activity . Studies have shown that indazole derivatives can exhibit significant activity against various fungal strains, including Candida species. For instance, related compounds were evaluated for their efficacy against C. albicans, demonstrating promising results that suggest this class of compounds could lead to new antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid is closely related to its structural features. The presence of the bromine atom and the carboxylic acid group are critical for its interaction with biological targets. SAR studies indicate that modifications at these positions can significantly affect potency and selectivity against various cancer cell lines and microbial pathogens .

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

| Activity Type | Description | IC Value |

|---|---|---|

| Anticancer | Induces apoptosis in K562 cells | 5.15 µM |

| Antimicrobial | Effective against C. albicans | Varies by derivative |

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3-bromo-1H-indazole-6-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves bromination and carboxylation steps starting from indazole derivatives. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C), followed by carboxylation via palladium-catalyzed carbonylation. Key intermediates, such as 3-bromo-1H-indazole derivatives, should be characterized using HPLC (>95% purity) and NMR (e.g., H NMR to confirm substitution patterns). Stability of intermediates under varying pH and temperature should also be tested using accelerated degradation studies .

Q. How can researchers confirm the molecular structure and purity of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid?

- Methodological Answer : Structural confirmation requires a combination of single-crystal X-ray diffraction (to resolve bond angles and dihedral angles, as demonstrated for analogous brominated indazoles ) and spectroscopic techniques (H/C NMR, IR). Purity assessment should employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For trace impurities, LC-MS in positive ion mode is recommended to identify byproducts (e.g., dehalogenated species) .

Advanced Research Questions

Q. How can reaction conditions for synthesizing 4-Amino-3-bromo-1H-indazole-6-carboxylic acid be optimized using Design of Experiments (DoE)?

- Methodological Answer : Use response surface methodology (RSM) to optimize variables like temperature, catalyst loading, and solvent ratios. For example, a central composite design (CCD) with 3–5 factors (e.g., NBS concentration, reaction time) can minimize trial runs. Analyze outcomes (yield, purity) via ANOVA to identify significant parameters. Computational tools (e.g., JMP, Minitab) streamline data modeling . Feedback loops integrating experimental data with quantum chemical calculations (e.g., DFT for transition state analysis) further refine conditions .

Q. How should researchers address discrepancies in catalytic activity data for reactions involving this compound?

- Methodological Answer : Contradictions may arise from unaccounted variables (e.g., trace moisture, ligand decomposition). Perform control experiments to isolate factors:

- Test catalyst stability via TGA and HPLC-MS under reaction conditions.

- Use in situ FTIR to monitor intermediate formation and side reactions.

- Validate reproducibility across multiple batches using statistical process control (SPC) charts. Cross-reference data with computational models (e.g., microkinetic simulations) to reconcile experimental and theoretical results .

Q. What computational approaches predict the reactivity of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map reaction pathways for Suzuki-Miyaura couplings. Key steps include oxidative addition of the C–Br bond to palladium and transmetallation with boronic acids. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS . Pair computational predictions with high-throughput screening (e.g., 96-well plates) to validate catalytic systems .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in advanced synthesis?

- Methodological Answer : Hazard statements (e.g., H302, H315) indicate risks of toxicity and irritation. Implement:

- Fume hood use for all synthetic steps.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Waste disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal. Document procedures per Chemical Hygiene Plan guidelines .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Standardize protocols : Detailed SOPs for synthesis, purification, and characterization.

- Metadata tracking : Use electronic lab notebooks (ELNs) to record batch-specific data (e.g., solvent lot numbers, humidity).

- Interlab validation : Share samples with collaborating labs for independent verification of catalytic or biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.